Differentiation in β-Lactamase Inhibitory Potency: Class-Level SAR Inference for 4-Chloro-3-aminophenylboronic Acids
While direct inhibitory data (Ki or IC50) for (3-Amino-4-chlorophenyl)boronic acid hydrochloride against specific β-lactamases is not available in the peer-reviewed literature, its differentiation can be inferred from robust class-level structure-activity relationship (SAR) studies. The lead compound, 3-aminophenylboronic acid (3-APB), is a known inhibitor of AmpC β-lactamase with a reported Ki of 0.64 µM (640 nM) against the Escherichia coli enzyme [1]. Structure-guided optimization of 3-APB, exploring substitutions on the phenyl ring, led to derivatives with up to an 80-fold improvement in binding affinity, achieving a Ki of 83 nM [2]. The introduction of a chlorine atom at the 4-position, as found in our target compound, is a well-established strategy to modulate the electronic properties of the aromatic ring and enhance interactions within the hydrophobic R1 cleft of AmpC, a strategy employed to develop more potent inhibitors [3].
| Evidence Dimension | β-Lactamase (AmpC) Inhibitory Activity (Ki) |
|---|---|
| Target Compound Data | Not directly reported for this specific compound; inferred to be in the nanomolar range based on SAR of closely related optimized derivatives. |
| Comparator Or Baseline | 3-Aminophenylboronic acid (3-APB) with a Ki of 640 nM. An optimized derivative of 3-APB with a Ki of 83 nM. |
| Quantified Difference | Up to 80-fold improvement in binding affinity (Ki) from the baseline 3-APB (640 nM) to optimized derivatives (83 nM) through structural modifications including halogenation. |
| Conditions | In vitro enzyme inhibition assay against E. coli AmpC β-lactamase. |
Why This Matters
This class-level SAR evidence positions (3-Amino-4-chlorophenyl)boronic acid hydrochloride as a structurally privileged intermediate for medicinal chemists developing next-generation β-lactamase inhibitors, as it contains the critical halogen substitution pattern known to enhance potency.
- [1] BindingDB. (n.d.). Ki data for 3-aminophenylboronic acid (BDBM50067906) against Beta-lactamase AmpC (E. coli). View Source
- [2] Tondi, D., et al. (2001). Structure-based design and in-parallel synthesis of inhibitors of AmpC beta-lactamase. Chemistry & Biology, 8(6), 593-611. View Source
- [3] Shoichet, B.K., et al. (1998). 3-Aminophenylboronic acid derivative inhibitors of beta-lactamases, their preparation, and their therapeutic use. International Patent WO 0035905 A1. View Source
